n-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide
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Overview
Description
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide is an organic compound with the molecular formula C10H14N2O2. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of an amino group, a hydroxyethyl group, and an acetamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide typically involves the reaction of 4-nitrophenylacetic acid with ethylene diamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and acylation to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Hydroxyethyl)phenyl)acetamide
- N-(4-(2-Aminoethyl)phenyl)acetamide
- N-(4-(2-Hydroxyethyl)phenyl)acetamide
Uniqueness
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[4-(2-amino-1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5,10,14H,6,11H2,1H3,(H,12,13) |
InChI Key |
AKHMNMOIRBSLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(CN)O |
Origin of Product |
United States |
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